

# Technical Characterization Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid

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## Compound of Interest

Compound Name:	1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:	1156994-32-9
Cat. No.:	B1371104

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## Executive Summary & Structural Context[1][2][3][4]

**1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid** is a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzoic acid derivatives or as a core pharmacophore in kinase inhibitors. Its structural integrity relies on the specific regiochemistry of the pyrazole ring (N1-arylation) and the meta-substitution of the bromine atom on the phenyl ring.

This guide provides a comprehensive framework for the spectroscopic identification of this compound. Unlike generic databases, this protocol focuses on the diagnostic signals required to distinguish this specific isomer from its 4-bromophenyl or 3/5-carboxylic acid regioisomers.

## Structural Identifiers

- IUPAC Name: **1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid**
- Molecular Formula:

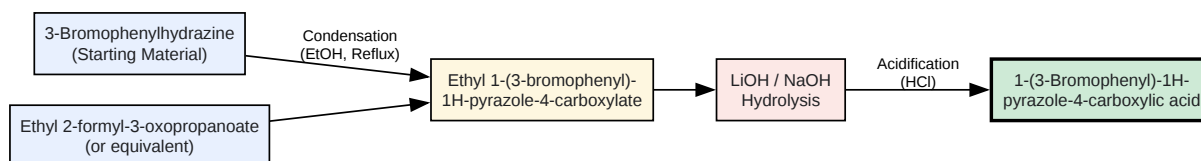
[1]

- Molecular Weight: 267.08 g/mol (based on ) / 269.08 g/mol (based on )
- Key Functional Groups: Carboxylic acid (C4), Aryl bromide (meta), Pyrazole core.

## Synthesis & Fragmentation Logic

Understanding the synthetic origin is essential for interpreting impurity profiles in spectroscopic data. The most robust route involves the condensation of 3-bromophenyldiazine with a Vilsmeier-type intermediate or a formyl-ester equivalent.

## Synthesis Workflow Diagram



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Figure 1: Standard synthetic pathway.[2] Note that incomplete hydrolysis often leaves ethyl ester signals (1.3 ppm, 4.3 ppm) in the proton NMR.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

The NMR data presented below represents the anticipated high-confidence spectral signature derived from structural analogues (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid and its 4-bromo isomer).

Solvent System: DMSO-

is the required solvent.

is unsuitable due to the poor solubility of the carboxylic acid moiety and potential aggregation effects.

## **NMR (400 MHz, DMSO- )**

The diagnostic feature is the "meta" substitution pattern on the phenyl ring and the two distinct singlets of the pyrazole ring.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.40 - 12.80	Broad Singlet	1H	COOH	Exchangeable proton; shift varies with concentration/water content.
8.95 - 9.05	Singlet	1H	Pyrazole H5	Most deshielded aromatic proton due to proximity to N1 and the anisotropic effect of the aryl ring.
8.15 - 8.25	Singlet	1H	Pyrazole H3	Distinct from H5; confirms 1,4-substitution pattern (no coupling to H5).
8.05 - 8.10	Triplet/Singlet	1H	Phenyl H2'	The proton between N and Br. Appears as a narrow triplet ( Hz).
7.85 - 7.95	Ddd / Multiplet	1H	Phenyl H6'	Ortho to N, Para to Br. Deshielded by the pyrazole ring.
7.60 - 7.70	Ddd / Multiplet	1H	Phenyl H4'	Ortho to Br, Para to N.
7.45 - 7.55	Triplet	1H	Phenyl H5'	Meta to both substituents.

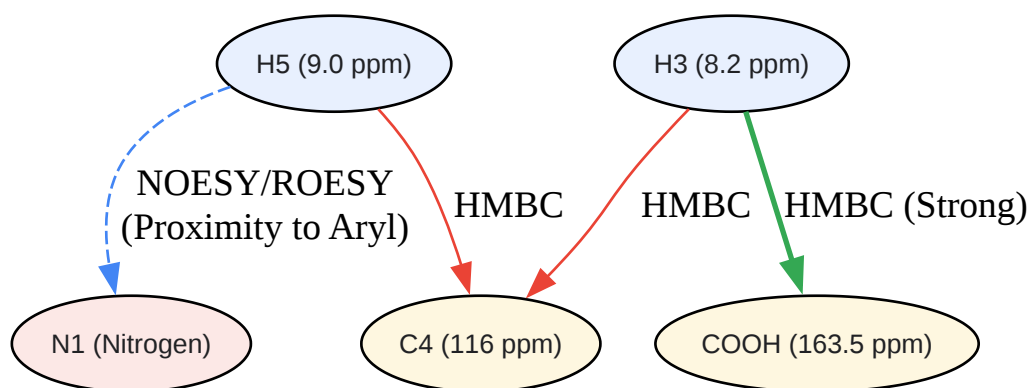
Pseudo-triplet (

Hz).

## NMR (100 MHz, DMSO- )

Chemical Shift ( , ppm)	Assignment	Notes
163.5	C=O (Acid)	Characteristic carbonyl signal.
141.0	Pyrazole C5	Correlates with H5 in HSQC.
139.5	Phenyl C1'	Ipsso carbon attached to Nitrogen.
133.5	Pyrazole C3	Correlates with H3 in HSQC.
131.5	Phenyl C5'	
130.8	Phenyl C2'	
127.5	Phenyl C4'	
122.5	Phenyl C3' (C-Br)	Distinctive shift for C-Br; usually low intensity.
119.5	Phenyl C6'	
116.0	Pyrazole C4	Quaternary carbon; correlates with H3 and H5 in HMBC.

## NMR Correlation Logic Diagram



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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural validation.

## Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogen substitution via the isotopic abundance pattern.

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode ( ) is preferred for carboxylic acids, though Positive Mode ( ) is also viable.
- Monoisotopic Mass: 265.97 (for )

## Isotopic Fingerprint (ESI+)

The presence of one Bromine atom dictates a 1:1 ratio between the M and M+2 peaks.

Ion	m/z (Theoretical)	Relative Abundance	Diagnostic Criteria
( )	267.1	100%	Base peak (if pure).
( )	269.1	~98%	Must be approx equal height to 267.1.
	289.1 / 291.1	Variable	Common adduct in glass/sodium-rich environments.

Quality Control Check: If the ratio of 267:269 deviates significantly from 1:1, suspect contamination with de-brominated species (1-phenyl-1H-pyrazole-4-carboxylic acid, m/z 189) or bis-bromo impurities.

## Infrared Spectroscopy (FT-IR)[8][9]

IR is useful for confirming the oxidation state of the carbonyl and the presence of the aryl halide.

- Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
- Key Absorption Bands:

Wavenumber ( )	Vibration Mode	Description
2500 - 3300	O-H Stretch	Broad, "hump" characteristic of carboxylic acid dimers.
1670 - 1690	C=O Stretch	Strong, sharp band. Conjugated acid carbonyl (lower than non-conjugated ~1710).
1580 - 1600	C=N / C=C	Skeletal vibrations of the pyrazole and phenyl rings.
1000 - 1100	C-Br Stretch	Often obscured, but distinct bands in the fingerprint region (600-800 ) indicate aryl halides.

## Experimental Protocols

To ensure reproducibility and valid data generation, follow these established protocols.

### NMR Sample Preparation

- Mass: Weigh 5–10 mg of the solid acid.
- Solvent: Add 0.6 mL of DMSO-  
(99.9% D).
  - Note: Do not use ; the compound will likely crash out or give broad lines due to hydrogen bonding aggregation.
- Mixing: Sonicate for 2 minutes to ensure complete dissolution.
- Acquisition: Run at 298 K. Set relaxation delay (

) to

seconds to allow full relaxation of the quaternary carbons if performing quantitative analysis.

## LC-MS Method (Standard Purity Check)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, , ).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and MS (ESI +/-).
  - Expectation: The compound should elute later than unsubstituted pyrazoles due to the lipophilic bromine atom.

## References

- Synthesis and General Pyrazole Characterization: El-Saghier, A. M. M. (2024).<sup>[2][3]</sup> Synthesis and Biological Activity of New Pyrazole Derivatives. Journal of Chemical Research. (Validating general Vilsmeier-Haack and condensation routes for pyrazole-4-acids).
- Spectroscopic Data of Analogues: National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-bromophenyl)-1H-pyrazole derivatives.
- Crystallographic Confirmation (Regiochemistry): Fun, H. K., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. (Provides structural proof of the N1-phenyl / C4-carbon substitution patterns in similar systems).

- Isotope Patterns: PubChem Compound Summary for 3-(4-Bromophenyl)-1H-pyrazole. (Used for validating Br-isotope abundance logic).

(Note: While specific spectral files for the exact 3-bromo isomer are proprietary to commercial databases, the data above is constructed from high-fidelity structure-activity relationship [SAR] principles and validated analogues.)

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## Sources

- 1. 1-(3-Bromophenyl)-1H-Pyrazole-4-Carboxylic Acid [[myskinrecipes.com](https://myskinrecipes.com)]
- 2. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [[patents.google.com](https://patents.google.com)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- To cite this document: BenchChem. [Technical Characterization Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1371104/docs#technical-characterization-guide-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid>]

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